4-amino-1-(3-azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidin-2(1H)-one
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Overview
Description
3’-Azido-2’,3’-dideoxy-5-methylcytidine is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxycytidine. It has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves the azidation of a suitable precursor, typically a 2’,3’-dideoxy-5-methylcytidine derivative. The azidation reaction is usually carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for 3’-Azido-2’,3’-dideoxy-5-methylcytidine are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-methylcytidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogenation Catalysts: Used for the reduction of the azido group to an amine.
Major Products Formed
Aminated Derivatives: Reduction of the azido group results in the formation of amine derivatives.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5-methylcytidine has several scientific research applications, including:
Antiviral Research: It is a potent inhibitor of human immunodeficiency virus type 1 and has been studied for its potential use in antiviral therapies.
Telomerase Inhibition: The compound and its derivatives have been shown to inhibit telomerase activity, leading to telomere shortening in certain cell lines.
Pharmacokinetics Studies: Research has been conducted on its pharmacokinetics and metabolism in animal models.
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-methylcytidine involves its incorporation into the viral DNA during replication. The azido group at the 3’ position prevents the formation of phosphodiester bonds, leading to chain termination and inhibition of viral replication . Additionally, it inhibits telomerase activity by incorporating into the telomeric DNA, leading to telomere shortening .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxycytidine: A nucleoside analog used in antiviral therapies.
Uniqueness
3’-Azido-2’,3’-dideoxy-5-methylcytidine is unique due to its dual functionality as both an antiviral agent and a telomerase inhibitor. This dual functionality makes it a valuable compound for research in both antiviral therapies and cancer treatment .
Properties
IUPAC Name |
4-amino-1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-5-3-16(10(18)13-9(5)11)8-2-6(14-15-12)7(4-17)19-8/h3,6-8,17H,2,4H2,1H3,(H2,11,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSDAHQGNUAEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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